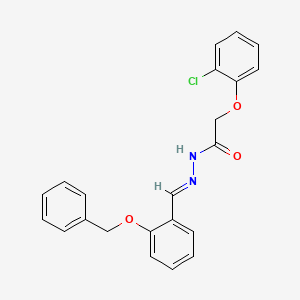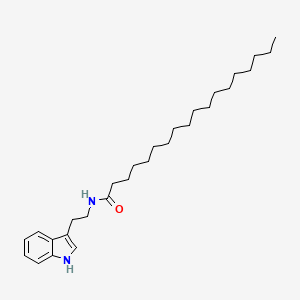
Sulfachloropyrazine-(phenyl-13C6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfachloropyrazine-(phenyl-13C6): It is primarily used as an analytical standard in veterinary drug testing to determine the active ingredients in processed food of animal origin . This compound is part of the VETRANAL product line, known for its high purity and reliability in analytical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfachloropyrazine-(phenyl-13C6) involves the incorporation of carbon-13 isotopes into the phenyl ring of sulfachloropyrazine. The general synthetic route includes:
Nitration: The phenyl ring is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amines.
Sulfonation: The amine groups are then sulfonated to form sulfonamides.
Chlorination: The pyrazine ring is chlorinated to introduce the chlorine atom.
These steps are carried out under controlled conditions to ensure the incorporation of the carbon-13 isotopes at specific positions .
Industrial Production Methods
Industrial production of Sulfachloropyrazine-(phenyl-13C6) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large quantities of the starting material are nitrated and reduced using industrial-grade reagents.
Purification: The intermediate products are purified using techniques such as recrystallization and chromatography.
Isotope Labeling: Carbon-13 isotopes are introduced during the synthesis to ensure uniform labeling.
Quality Control: The final product undergoes rigorous quality control to meet analytical standards.
Análisis De Reacciones Químicas
Types of Reactions
Sulfachloropyrazine-(phenyl-13C6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Sulfachloropyrazine-(phenyl-13C6) has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of sulfonamides in complex matrices.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of sulfonamide drugs.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mecanismo De Acción
The mechanism of action of Sulfachloropyrazine-(phenyl-13C6) involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Sulfachloropyridazine: Another sulfonamide with a similar structure but different substitution on the pyrazine ring.
Sulfamethoxazole: A widely used sulfonamide antibiotic with a different heterocyclic ring.
Sulfadiazine: A sulfonamide with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
Sulfachloropyrazine-(phenyl-13C6) is unique due to its stable isotope labeling, which makes it particularly useful in analytical applications. The carbon-13 labeling allows for precise quantification and tracking in various analytical techniques, providing an advantage over non-labeled compounds .
Propiedades
Fórmula molecular |
C10H9ClN4O2S |
|---|---|
Peso molecular |
290.68 g/mol |
Nombre IUPAC |
4-amino-N-(6-chloropyrazin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1+1,2+1,3+1,4+1,7+1,8+1 |
Clave InChI |
QKLPUVXBJHRFQZ-UQUYMPKGSA-N |
SMILES isomérico |
C1=C(N=C(C=N1)Cl)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
azanium](/img/structure/B12055927.png)



![3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate](/img/structure/B12055952.png)


![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)

